1-Bromo-2-fluoro-2-méthylpropane

Vue d'ensemble

Description

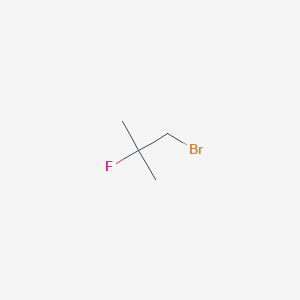

1-Bromo-2-fluoro-2-methylpropane is an organohalide compound with the molecular formula C4H8BrF and a molecular weight of 155.01 g/mol . It is a clear, colorless liquid with a boiling point of 95-96°C . This compound is primarily used in research settings and is known for its role in the preparation of fluoromethyl amino acids .

Applications De Recherche Scientifique

Scientific Research Applications

1-Bromo-2-fluoro-2-methylpropane finds utility in several scientific domains:

Organic Chemistry

- Precursor for Synthesis : It serves as a precursor in synthesizing fluoromethyl amino acids, which are crucial for studying enzyme mechanisms and protein interactions.

- Reactivity : The compound primarily undergoes nucleophilic substitution (SN2) and elimination (E2) reactions. Common nucleophiles include hydroxide (OH⁻) and alkoxide ions (RO⁻) for substitution reactions, while strong bases like sodium ethoxide (NaOEt) facilitate elimination reactions to form alkenes.

Medicinal Chemistry

- Fluorinated Compounds : The compound is instrumental in developing fluorinated analogs of biologically active molecules, enhancing the study of metabolic pathways and drug interactions. Fluorinated compounds often exhibit improved bioavailability and metabolic stability .

Industrial Applications

- Specialty Chemicals : It is utilized in synthesizing specialty chemicals and materials, including polymers and agrochemicals. The unique properties imparted by the bromine and fluorine atoms make it valuable for producing compounds with specific reactivity patterns .

Case Studies

Several case studies illustrate the health effects associated with exposure to similar compounds, highlighting the importance of safety measures in handling halogenated alkanes:

| Year | Symptoms | Exposure Context | Duration & Concentration |

|---|---|---|---|

| 1999 | Weakness, numbness | Metal stripping | 2 months (unspecified concentration) |

| 2002 | Incontinence, sore throat | Glue spraying in foam factory | <1 year (average 133 ppm) |

| 2004 | Neurological issues | Production factory | >2 years (0.34–261 ppm) |

| 2012 | Sensory ataxic neuropathy | Metal frame cleaning | 18 months (553 ppm) |

These case studies indicate that even low-level exposure can lead to significant health issues over time. Notably, compounds like 1-bromopropane have been classified as "reasonably anticipated to be a human carcinogen" based on animal studies showing tumor formation.

Mécanisme D'action

Target of Action

1-Bromo-2-fluoro-2-methylpropane, also known as tert-butyl bromofluoride, is a halogenated alkane. As such, it primarily targets carbon atoms in organic molecules, particularly those adjacent to functional groups or in positions that allow for stable intermediate formation .

Mode of Action

The compound can participate in various organic reactions, including nucleophilic substitution and elimination reactions . In nucleophilic substitution reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the replacement of the bromine atom . In elimination reactions, a base removes a proton from a carbon atom adjacent to the carbon-bromine bond, leading to the formation of a double bond and expulsion of the bromine atom .

Biochemical Pathways

The specific biochemical pathways affected by 1-Bromo-2-fluoro-2-methylpropane depend on the nature of the organic molecule it reacts with. It’s important to note that this compound is primarily used in synthetic chemistry for the preparation of more complex molecules , rather than participating directly in biological pathways.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Bromo-2-fluoro-2-methylpropane is limited. As a small, nonpolar molecule, it is likely to be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

It’s known to be used in the preparation of fluoromethyl amino acids , which could potentially influence protein structure and function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-2-methylpropane can be synthesized through the halogenation of 2-fluoro-2-methylpropane. The process involves the reaction of 2-fluoro-2-methylpropane with bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide . The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the 2-fluoro-2-methylpropane, forming a carbon radical that subsequently reacts with another bromine molecule to form the desired product.

Industrial Production Methods: While specific industrial production methods for 1-Bromo-2-fluoro-2-methylpropane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to achieve higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-2-fluoro-2-methylpropane primarily undergoes nucleophilic substitution and elimination reactions .

Common Reagents and Conditions:

Nucleophilic Substitution (SN2): This reaction involves the replacement of the bromine atom with a nucleophile. Common nucleophiles include hydroxide (OH-), cyanide (CN-), and alkoxide ions (RO-).

Elimination (E2): In the presence of a strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), 1-Bromo-2-fluoro-2-methylpropane can undergo elimination to form alkenes.

Major Products:

Substitution: The major products depend on the nucleophile used.

Elimination: The major product is 2-fluoro-2-methylpropene.

Comparaison Avec Des Composés Similaires

1-Bromo-2-methylpropane: Similar in structure but lacks the fluorine atom, leading to different reactivity and applications.

2-Bromo-2-methylpropane: Another similar compound, but with the bromine atom on a different carbon, affecting its chemical behavior.

1-Bromo-2-fluorobenzene: Contains both bromine and fluorine but is an aromatic compound, resulting in distinct chemical properties and uses.

Uniqueness: 1-Bromo-2-fluoro-2-methylpropane is unique due to the presence of both bromine and fluorine atoms on a branched alkane structure. This combination imparts specific reactivity patterns, making it valuable in the synthesis of fluorinated compounds and in studies involving halogenated intermediates .

Activité Biologique

1-Bromo-2-fluoro-2-methylpropane, also known as bromofluoropropane, is a compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis methods, and relevant case studies.

- Chemical Formula : C4H8BrF

- Molecular Weight : 137.02 g/mol

- CAS Number : 78-77-3

- Boiling Point : 92 °C

- Melting Point : -118 °C

- Density : 1.26 g/cm³

- Solubility : Slightly soluble in water; miscible with alcohol and ether

Synthesis

1-Bromo-2-fluoro-2-methylpropane can be synthesized through several methods, primarily involving halogenation reactions. One common approach is the reaction of 2-methylpropene with bromine and fluorine under controlled conditions to ensure selectivity towards the desired product. The regioselectivity of the reaction is influenced by steric factors and the presence of functional groups.

Synthesis Method Example:

Mechanistic Insights

Research indicates that 1-bromo-2-fluoro-2-methylpropane exhibits interesting biological activities due to its fluorinated structure, which can enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. Fluorinated compounds are often used as probes in biochemical studies due to their unique interactions with biological macromolecules.

Case Studies

- Fluorinated Amino Acids : A study highlighted the role of fluorinated compounds, including derivatives of 1-bromo-2-fluoro-2-methylpropane, in synthesizing fluorinated amino acids that have potential applications in controlling blood pressure and tumor growth . The incorporation of fluorine into amino acids can modulate their biological properties significantly.

- Enzyme Inhibition Studies : Research has demonstrated that compounds like 1-bromo-2-fluoro-2-methylpropane can act as inhibitors in enzymatic reactions. The presence of the bromine and fluorine atoms alters the electronic properties of the molecule, enhancing its ability to bind to enzyme active sites .

- Toxicological Assessments : Toxicity studies reveal that 1-bromo-2-fluoro-2-methylpropane has an LD50 greater than 2000 mg/kg in rats, indicating low acute toxicity . However, it is classified as highly flammable, necessitating careful handling in laboratory settings.

Biological Activity Summary Table

Propriétés

IUPAC Name |

1-bromo-2-fluoro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrF/c1-4(2,6)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNXHUCQQXLSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173624 | |

| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19869-78-4 | |

| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019869784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-bromo-2-fluoro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19869-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.